Cas no 2375268-69-0 (Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1))

Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1)
-
- Inchi: 1S/C4H9NOS.ClH/c1-7(6)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
- InChI Key: VOSJVHQXPDERLU-UHFFFAOYSA-N
- SMILES: S(C1CNC1)(=O)C.Cl
Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7434817-0.1g |
3-methanesulfinylazetidine hydrochloride |
2375268-69-0 | 95.0% | 0.1g |
$172.0 | 2025-03-11 | |
Enamine | EN300-7434817-0.05g |
3-methanesulfinylazetidine hydrochloride |
2375268-69-0 | 95.0% | 0.05g |
$115.0 | 2025-03-11 | |
Enamine | EN300-7434817-2.5g |
3-methanesulfinylazetidine hydrochloride |
2375268-69-0 | 95.0% | 2.5g |
$1044.0 | 2025-03-11 | |
1PlusChem | 1P028LF7-100mg |
3-methanesulfinylazetidinehydrochloride |
2375268-69-0 | 95% | 100mg |
$267.00 | 2024-05-23 | |
Enamine | EN300-7434817-5.0g |
3-methanesulfinylazetidine hydrochloride |
2375268-69-0 | 95.0% | 5.0g |
$2061.0 | 2025-03-11 | |
Enamine | EN300-7434817-1.0g |
3-methanesulfinylazetidine hydrochloride |
2375268-69-0 | 95.0% | 1.0g |
$497.0 | 2025-03-11 | |
Enamine | EN300-7434817-0.25g |
3-methanesulfinylazetidine hydrochloride |
2375268-69-0 | 95.0% | 0.25g |
$246.0 | 2025-03-11 | |
Aaron | AR028LNJ-2.5g |
3-methanesulfinylazetidinehydrochloride |
2375268-69-0 | 95% | 2.5g |
$1461.00 | 2025-02-16 | |
Aaron | AR028LNJ-500mg |
3-methanesulfinylazetidinehydrochloride |
2375268-69-0 | 95% | 500mg |
$558.00 | 2025-02-16 | |
Enamine | EN300-7434817-0.5g |
3-methanesulfinylazetidine hydrochloride |
2375268-69-0 | 95.0% | 0.5g |
$387.0 | 2025-03-11 |
Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1) Related Literature
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
Additional information on Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1)
Research Brief on Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1) (CAS: 2375268-69-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small heterocyclic compounds, particularly azetidines, as promising scaffolds for drug discovery. Among these, Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1) (CAS: 2375268-69-0) has emerged as a compound of interest due to its unique structural features and potential pharmacological applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound, characterized by the presence of a sulfinyl group and a hydrochloride salt, has been investigated for its role in modulating various biological targets. Recent studies have explored its synthesis via novel catalytic methods, emphasizing the importance of stereoselective control to achieve high yields and purity. The sulfinyl moiety, in particular, has been implicated in enhancing the compound's bioavailability and target binding affinity, making it a valuable candidate for further development.
In vitro and in vivo studies have demonstrated that Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1) exhibits notable activity against specific enzyme systems, including kinases and proteases. These findings suggest its potential as a lead compound for the treatment of diseases such as cancer and inflammatory disorders. Additionally, its pharmacokinetic properties, including metabolic stability and membrane permeability, have been evaluated, providing insights into its suitability for oral administration.
Recent collaborations between academic and industrial research groups have further advanced the understanding of this compound's mechanism of action. Structural-activity relationship (SAR) studies have identified key modifications that could enhance its efficacy and reduce off-target effects. Computational modeling and X-ray crystallography have also been employed to elucidate its binding modes, offering a foundation for rational drug design.
Despite these promising developments, challenges remain in optimizing the compound's therapeutic index and minimizing potential toxicity. Ongoing research aims to address these issues through the development of derivatives with improved selectivity and safety profiles. Furthermore, the compound's potential for combination therapy with existing drugs is being explored, which could expand its clinical applications.
In conclusion, Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1) (CAS: 2375268-69-0) represents a versatile and pharmacologically relevant scaffold with significant potential for drug development. Continued research into its synthesis, biological activity, and therapeutic applications will be critical for translating these findings into clinical benefits. This brief underscores the importance of interdisciplinary collaboration and innovative methodologies in advancing the field of chemical biology and medicinal chemistry.
2375268-69-0 (Azetidine, 3-(methylsulfinyl)-, hydrochloride (1:1)) Related Products
- 2248388-01-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dichlorophenoxy)propanoate)
- 2171183-08-5((2S)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}propanoic acid)
- 1361733-91-6(Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methoxypyridine-6-acetate)
- 678144-86-0(2-ethyl-2-methylbut-3-en-1-ol)
- 535925-68-9(Cyclopropyl(pyridin-2-yl)methanamine)
- 1261635-26-0(2,6-Dichloro-3-(4-(trifluoromethyl)phenyl)pyridine)
- 1261478-79-8(2-[2-(2,4,5-Trichloro-cyclohexa-2,4-dienyl)-5-trifluoromethyl-phenyl]-ethylamine)
- 79714-25-3(3-Methoxy-4-(pentyloxy)benzaldehyde)
- 17041-46-2(ethyl 3-(4-hydroxyphenyl)prop-2-enoate)
- 2172490-83-2(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidocyclobutane-1-carboxylic acid)




